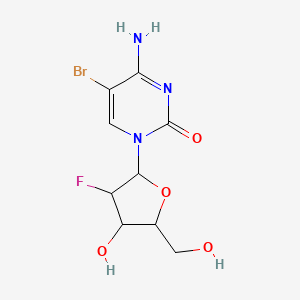

4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone

CAS No.:

Cat. No.: VC16229075

Molecular Formula: C9H11BrFN3O4

Molecular Weight: 324.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrFN3O4 |

|---|---|

| Molecular Weight | 324.10 g/mol |

| IUPAC Name | 4-amino-5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |

| Standard InChI Key | DPTQLSGNVUCAMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrimidinone base linked to a modified β-D-arabinofuranosyl sugar. The pyrimidine ring is substituted at position 4 with an amino group () and at position 5 with a bromine atom () . The sugar moiety is fluorinated at the 2'-position () and lacks a hydroxyl group at the 2'-carbon, forming a 2'-deoxy-2'-fluoro configuration . This structural arrangement is critical for its resistance to enzymatic degradation and its ability to mimic natural nucleosides.

The stereochemistry of the sugar moiety follows the β-D configuration, ensuring proper alignment with biological targets. The bromine atom’s large atomic radius facilitates hydrophobic interactions with viral polymerases, while the fluorine atom enhances electronegativity, stabilizing the sugar-phosphate backbone .

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 324.10 g/mol | |

| Boiling Point | 500.1 °C (predicted) | |

| Density | 1.82 g/cm³ | |

| pKa | 12.84 (predicted) | |

| Solubility | Moderate in polar solvents |

The high boiling point and density reflect strong intermolecular forces due to bromine’s polarizability . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) facilitates its use in experimental settings.

Synthesis and Structural Modification

Synthetic Pathways

Synthesis involves a multi-step process:

-

Bromination of Pyrimidine: The pyrimidine ring undergoes electrophilic bromination at position 5 using bromosuccinimide (NBS) under acidic conditions.

-

Sugar Modification: The arabinofuranosyl sugar is fluorinated at the 2'-position via nucleophilic substitution with a fluorinating agent such as (diethylaminosulfur trifluoride) .

-

Glycosidic Bond Formation: The brominated pyrimidine is coupled to the fluorinated sugar using Vorbrüggen glycosylation, which employs trimethylsilyl triflate as a catalyst .

Critical challenges include maintaining stereochemical purity during glycosylation and preventing side reactions at the bromine site.

Structural Analogues

Modifications to the base or sugar alter biological activity:

-

5-Iodo Derivatives: Replacement of bromine with iodine (e.g., Fialuridine) enhances antiviral potency but increases toxicity .

-

5-Methyl Substitutions: Adding a methyl group at position 5 (e.g., L-FMAC) improves anticancer activity but reduces viral polymerase affinity .

Mechanism of Action

Antiviral Activity

The compound acts as a chain terminator during viral nucleic acid synthesis. Its triphosphate form competes with natural nucleosides for incorporation into viral RNA or DNA . For example:

-

HIV Reverse Transcriptase Inhibition: The bromine atom sterically hinders polymerase progression, while the 2'-fluoro group prevents proofreading.

-

Hepatitis B Virus (HBV): Incorporation into HBV DNA disrupts covalently closed circular DNA (cccDNA) formation, a critical step in viral replication.

Anticancer Effects

In cancer cells, the compound induces apoptosis through two pathways:

-

DNA Damage: Misincorporation into DNA triggers double-strand breaks and activates p53-dependent repair mechanisms.

-

Thymidylate Synthase Inhibition: By mimicking deoxyuridine monophosphate (dUMP), it blocks thymidine synthesis, starving rapidly dividing cells of nucleotides .

Preclinical Research Findings

In Vitro Antiviral Studies

-

HIV-1: EC = 0.45 μM in peripheral blood mononuclear cells (PBMCs).

-

HBV: Reduced cccDNA levels by 78% in HepG2.2.15 cells at 1 μM.

Anticancer Activity

-

Breast Cancer (MCF-7): IC = 2.3 μM via caspase-3 activation.

-

Leukemia (K562): Induced G1/S cell cycle arrest at 5 μM.

Pharmacokinetics and Toxicity

Toxicity Profile

-

Mitochondrial Toxicity: High doses (≥10 μM) inhibit DNA polymerase γ, causing lactic acidosis in hepatocytes.

-

Hemotoxicity: At 50 μM, it reduces human erythrocyte viability by 34%.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume